molecular formula C17H22BrNO2 B1652857 N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1609409-24-6

N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652857
CAS No.: 1609409-24-6
M. Wt: 352.3
InChI Key: PKYMUHVPHRQHQA-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection: The synthesis of N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide often involves the protection of the benzyl group using 3,4-dimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine.

  • Reduction: The protected intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final compound.

  • Hydrobromide Formation: The hydrobromide salt is formed by treating the free amine with hydrobromic acid (HBr).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Hydrobromic acid (HBr), various nucleophiles

Major Products Formed:

  • Oxidation: Quinones, carboxylic acids

  • Reduction: Alcohols, amines

  • Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and the formation of benzyl derivatives.

  • Biology: The compound can be used as a fluorescent probe in biological studies to track cellular processes.

  • Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide is similar to other phenylethylamine derivatives, such as:

  • N-Benzyl-2-phenylethanamine hydrobromide

  • N-Methyl-2-phenylethanamine hydrobromide

  • N-(4-methoxybenzyl)-2-phenylethanamine hydrobromide

Uniqueness: What sets this compound apart from these similar compounds is the presence of the 3,4-dimethoxybenzyl group, which provides unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMUHVPHRQHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-24-6
Record name Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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